

An In-depth Technical Guide to DL-2-Aminobutyric acid-d6

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | H-DL-Abu-OH-d6 | |
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This technical guide provides a comprehensive overview of the structure, properties, and applications of DL-2-Aminobutyric acid-d6, a deuterated analog of DL-2-Aminobutyric acid. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Core Compound Structure and Properties

DL-2-Aminobutyric acid-d6 is a racemic mixture of the D and L enantiomers of 2-Aminobutyric acid, where six hydrogen atoms have been replaced by deuterium. The deuteration is located on the terminal ethyl group.

Chemical Structure:

Quantitative Data Summary

The following table summarizes the key quantitative data for DL-2-Aminobutyric acid-d6 and its non-deuterated counterpart.



| Property | DL-2-Aminobutyric acid-d6 | DL-2-Aminobutyric acid |
|------------------|---------------------------|--|
| Chemical Formula | C4H3D6NO2 | C ₄ H ₉ NO ₂ [1][2][3][4] |
| Molecular Weight | 109.16[5][6] | 103.12 |
| CAS Number | 350820-17-6 | 2835-81-6 |
| Appearance | Solid | White powder to crystal[7] |
| Melting Point | Not available | 291 °C (dec.)[8] |
| Solubility | Not available | Soluble in water[8] |
| Isotopic Purity | Typically ≥98% | Not applicable |

Applications in Research and Development

DL-2-Aminobutyric acid-d6 is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[9] Its key applications are in the fields of:

- Metabolomics: To accurately quantify the endogenous levels of 2-aminobutyric acid in biological samples.[6]
- Pharmacokinetic Studies: To track the metabolism of drugs that are structurally related to or metabolized to 2-aminobutyric acid.[6][9]
- Clinical Diagnostics: As an internal standard in assays for monitoring metabolic disorders.

The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Experimental Protocols General Protocol for Use as an Internal Standard in LC MS/MS

Foundational & Exploratory





This protocol outlines the general steps for using DL-2-Aminobutyric acid-d6 as an internal standard for the quantification of 2-aminobutyric acid in a biological matrix (e.g., plasma, urine).

· Preparation of Stock Solutions:

- Prepare a stock solution of DL-2-Aminobutyric acid-d6 (Internal Standard, IS) in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
- Prepare a stock solution of non-labeled DL-2-Aminobutyric acid (analyte) in the same solvent at a concentration of 1 mg/mL.
- Preparation of Calibration Standards and Quality Controls:
 - Prepare a series of calibration standards by spiking the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a range of concentrations.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
 - Add a fixed amount of the IS stock solution to all calibration standards and QC samples.

• Sample Preparation:

- Thaw the biological samples, calibration standards, and QC samples.
- To a specific volume of each sample (e.g., 100 μL), add the internal standard solution.
- Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) and vortexing.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:



- Inject the reconstituted samples onto an appropriate LC column (e.g., a HILIC or C18 column).
- Use a mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.
- Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Analyte (2-Aminobutyric acid) MRM transition: m/z 104 -> 58
 - Internal Standard (2-Aminobutyric acid-d6) MRM transition: m/z 110 -> 64
- The specific transitions may need to be optimized based on the instrument and source conditions.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio (analyte peak area / IS peak area).
 - Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of DL-2-Aminobutyric acid-d6

While a specific, detailed synthesis protocol for DL-2-Aminobutyric acid-d6 is not readily available in the public domain, a general approach for its synthesis can be outlined based on established methods for the deuteration of amino acids.[7][10]

A plausible synthetic route would involve the deuteration of a suitable precursor, such as 2-oxobutanoic acid, followed by reductive amination.



- Deuteration of a Precursor: A precursor like ethyl 2-bromobutanoate could be subjected to deuteration using a deuterium source such as deuterium gas (D₂) and a suitable catalyst (e.g., Palladium on carbon) in a deuterated solvent.
- Amination: The deuterated precursor can then be converted to the corresponding amino acid. For instance, the deuterated bromo-ester can be reacted with an ammonia equivalent, followed by hydrolysis of the ester to yield DL-2-Aminobutyric acid-d6.
- Purification: The final product would be purified using techniques such as recrystallization or ion-exchange chromatography to achieve the desired chemical and isotopic purity.

Visualizations

Metabolic Pathway of 2-Aminobutyric Acid

The following diagram illustrates a simplified metabolic pathway involving 2-aminobutyric acid. It can be synthesized from threonine and can be a precursor for other molecules.



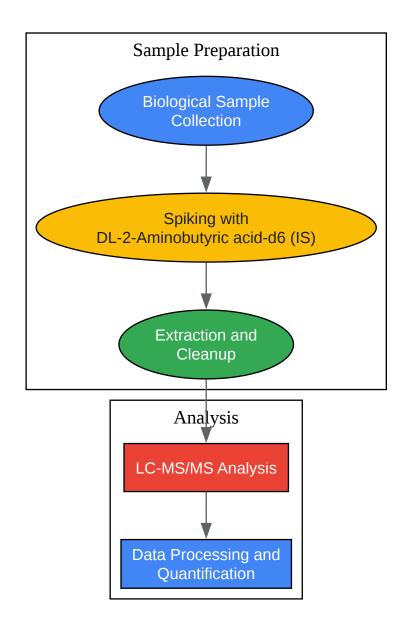
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Caption: Simplified metabolic pathway of 2-Aminobutyric acid.

Experimental Workflow for Bioanalysis

The diagram below outlines the typical workflow for the use of DL-2-Aminobutyric acid-d6 as an internal standard in a bioanalytical laboratory.





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